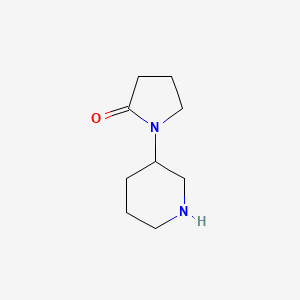

1-(Piperidin-3-YL)pirrolidin-2-ona

Descripción general

Descripción

1-(Piperidin-3-YL)pyrrolidin-2-one is a useful research compound. Its molecular formula is C9H16N2O and its molecular weight is 168.24 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(Piperidin-3-YL)pyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Piperidin-3-YL)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Piperidin-3-YL)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Diseño de fármacos

Las piperidinas se encuentran entre los fragmentos sintéticos más importantes para el diseño de fármacos . Desempeñan un papel significativo en la industria farmacéutica . Sus derivados están presentes en más de veinte clases de productos farmacéuticos, así como en alcaloides .

Síntesis de derivados de piperidina

La literatura científica sobre reacciones intra e intermoleculares que conducen a la formación de diversos derivados de piperidina: piperidinas sustituidas, espiropiperidinas, piperidinas condensadas y piperidinonas .

Evaluación biológica de fármacos potenciales

Los últimos avances científicos en el descubrimiento y la evaluación biológica de fármacos potenciales que contienen la unidad piperidina .

Síntesis de pirrolidin-2-onas

Las pirrolidin-2-onas (γ-lactamas) son motivos estructurales comunes que se encuentran ampliamente en productos naturales y compuestos sintéticos que poseen potentes actividades biológicas y diversas propiedades funcionales . Se utilizan rutinariamente como sintonómeros versátiles en síntesis orgánica debido a su reactividad inherentemente rica .

Mecanismo De Acción

Target of Action

Similar compounds have been found to target proteins such as serine/threonine-protein kinase b-raf .

Mode of Action

The formation of similar pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Biochemical Pathways

Piperidine derivatives are known to play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .

Result of Action

A non-selective α-adrenoceptor antagonist from the group of pyrrolidin-2-one derivatives has been observed to reduce the level of triglycerides and glucose in rat plasma .

Actividad Biológica

1-(Piperidin-3-YL)pyrrolidin-2-one is a bicyclic compound with significant potential in medicinal chemistry, particularly in the development of therapeutics targeting various biological systems. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

1-(Piperidin-3-YL)pyrrolidin-2-one has the molecular formula C₉H₁₆N₂O and features two nitrogen-containing rings: a piperidine ring and a pyrrolidin-2-one moiety. The unique structural arrangement allows for various functional group modifications, enhancing its pharmacological versatility. The compound's chiral nature contributes to the diversity of its biological activity, as different stereoisomers may exhibit varying effects.

1. Antimicrobial Properties

Research indicates that derivatives of 1-(Piperidin-3-YL)pyrrolidin-2-one exhibit antimicrobial activities. One study highlighted its effectiveness against various bacterial strains, suggesting that modifications to the compound could enhance its spectrum of activity against resistant pathogens.

2. Anticonvulsant Effects

The compound has also been studied for its anticonvulsant properties. In preclinical models, it demonstrated potential in reducing seizure activity, indicating a possible mechanism involving modulation of neurotransmitter systems. This suggests that 1-(Piperidin-3-YL)pyrrolidin-2-one could be beneficial in treating epilepsy and other seizure disorders.

3. Anticancer Activity

The anticancer potential of this compound has been investigated in various studies:

- Cell Viability Assays : In vitro studies using breast cancer cell lines (MDA-MB-231 and MCF-7) showed that certain derivatives significantly decreased cell viability at low concentrations (e.g., 6.25 µM) . This highlights the compound's potential as a lead structure for developing anticancer agents.

- Mechanism of Action : The mechanism appears to involve inhibition of cell proliferation and induction of apoptosis through interactions with specific molecular targets within cancer cells. Notably, compounds derived from this scaffold have shown to affect pathways related to cell adhesion and migration, crucial for cancer metastasis .

The biological activity of 1-(Piperidin-3-YL)pyrrolidin-2-one is thought to arise from its ability to interact with neurotransmitter pathways. Studies suggest it may modulate the activity of serotonin receptors and other neurotransmitter systems, influencing neuronal excitability and behavior . Additionally, its interactions with kinases involved in cell signaling pathways may explain its anticancer effects .

Research Findings and Case Studies

Propiedades

IUPAC Name |

1-piperidin-3-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9-4-2-6-11(9)8-3-1-5-10-7-8/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRSOJJKKGRFNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640720 | |

| Record name | 1-(Piperidin-3-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933692-43-4 | |

| Record name | 1-(Piperidin-3-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(piperidin-3-yl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.